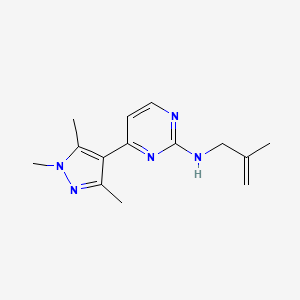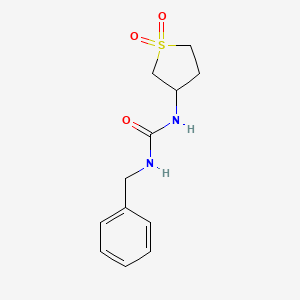
N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Übersicht
Beschreibung
N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a pyrimidine-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine is complex and not fully understood. However, it is known that the compound acts as an inhibitor of various enzymes and receptors, leading to changes in cellular signaling pathways and ultimately affecting cellular function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis in certain cancer cell lines, and has also been found to modulate the activity of various ion channels and transporters. Additionally, this compound has been found to have anti-inflammatory effects, and has been investigated for its potential as a treatment for various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine has several advantages as a tool for scientific research, including its high potency and specificity for certain enzymes and receptors. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine. One area of interest is the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, the development of new synthetic methods for this compound could lead to improved yields and reduced costs, making the compound more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine has been studied extensively for its potential applications in scientific research. One area of interest is the compound's potential as a tool for investigating the role of various enzymes and receptors in biological systems. This compound has been found to be a potent inhibitor of certain enzymes, including protein kinase C and cyclin-dependent kinases, and has also been shown to modulate the activity of certain receptors, such as the adenosine A1 receptor.
Eigenschaften
IUPAC Name |
N-(2-methylprop-2-enyl)-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-9(2)8-16-14-15-7-6-12(17-14)13-10(3)18-19(5)11(13)4/h6-7H,1,8H2,2-5H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVWUHCQRZKQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC(=NC=C2)NCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928679.png)
![N-[2-(benzylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3928680.png)
![7-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3928690.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3928696.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3928707.png)


![2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B3928738.png)

![2-nitro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3928748.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3928754.png)
![6-(4-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3928756.png)